What is the structure of (8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA?
What is the structure of (8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA?
An In-Depth Technical Guide to (8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA: Structure, Metabolism, and Analysis
Abstract
(8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA is a critical intermediate in the metabolic processing of eicosanoids, a class of potent signaling molecules derived from 20-carbon polyunsaturated fatty acids.[1][2] This guide provides a detailed examination of its molecular structure, elucidating the nomenclature and the functional significance of each chemical moiety. We will explore its position within the β-oxidation pathway of fatty acids, its relationship to its parent eicosanoid, and the enzymatic machinery responsible for its transformation. Furthermore, this document outlines the contemporary analytical methodologies, particularly mass spectrometry-based techniques, that are essential for the accurate identification and quantification of this transient metabolite in complex biological matrices. This guide is intended for researchers and professionals in biochemistry, pharmacology, and drug development who require a deep understanding of fatty acyl-CoA metabolism and its implications in cellular physiology and disease.
Chemical Identity and Core Structural Features
The structure of (8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA is complex, and its nomenclature provides a precise blueprint of its atomic arrangement. The molecule can be deconstructed into two primary components: the fatty acyl chain and the Coenzyme A (CoA) moiety, linked by a high-energy thioester bond.
The Icosatrienoyl Acyl Chain
The fatty acid component is an icosa-8,11,14-trienoic acid derivative. Let's dissect this name:
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Icosa- : Indicates a carbon backbone of 20 atoms.[2]
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-trien- : Specifies the presence of three carbon-carbon double bonds.
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-8,11,14- : Locates these double bonds starting at carbons 8, 11, and 14.
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(8Z,11Z,14Z)- : Describes the stereochemistry of these double bonds as Z (zusammen), commonly known as the cis configuration. This is the naturally occurring configuration for most biologically active polyunsaturated fatty acids.
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3-oxo- : This is a key feature, indicating a ketone group (=O) on the third carbon (C-3) of the acyl chain. The presence of this oxo group signifies that the fatty acid is an intermediate in the β-oxidation pathway.[3]
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-oyl : This suffix denotes an acyl group, which is formed by the removal of a hydroxyl group from the carboxylic acid, preparing it for linkage to Coenzyme A.
This acyl chain is derived from dihomo-γ-linolenic acid (DGLA), also known as (8Z,11Z,14Z)-eicosatrienoic acid.[4]
Coenzyme A (CoA)
Coenzyme A is a universal and essential cofactor in numerous metabolic pathways, acting as a carrier for acyl groups.[5] Its own structure is comprised of three parts:
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β-Mercaptoethylamine : Contains the terminal thiol (-SH) group that forms the reactive thioester bond with the acyl chain.
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Pantothenic Acid : Vitamin B5, which is an integral part of the CoA molecule.
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Adenosine 3'-phosphate 5'-diphosphate : Provides the bulky "handle" that allows enzymes to recognize and bind the cofactor.
The Thioester Linkage
The fatty acyl chain and Coenzyme A are joined via a thioester bond between the carbonyl carbon (C-1) of the icosatrienoyl chain and the sulfur atom of CoA. This bond is thermodynamically high in energy, making the acyl group highly reactive and primed for enzymatic cleavage, a critical step in the β-oxidation cycle.
Caption: Molecular structure of (8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, particularly in analytical chemistry.
| Property | Value | Source |
| Molecular Formula | C41H66N7O18P3S | PubChem[6] |
| Molecular Weight | 1072.0 g/mol | MedChemExpress[7] |
| Class | 3-oxo-fatty acyl-CoA | ChEBI[8] |
| Parent Acid | Dihomo-γ-linolenic acid | PubChem[4] |
| Solubility | Predicted to have higher water solubility than the parent fatty acid due to the charged CoA moiety. | General Knowledge |
Biological Significance and Metabolic Context
(8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA is not a signaling molecule itself but rather a transient metabolic intermediate in the degradation of eicosanoids.[1][9] Eicosanoids are potent lipid mediators involved in inflammation, immunity, and central nervous system function.[2][10] Their rapid synthesis and degradation are crucial for maintaining homeostasis.[11]
Role in Peroxisomal β-Oxidation
The primary degradation route for eicosanoids and other very-long-chain fatty acids is β-oxidation, which occurs mainly in peroxisomes and mitochondria.[1][12] The "3-oxo" structure is the hallmark of an intermediate that has undergone the first two steps of a β-oxidation cycle:
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Dehydrogenation : An acyl-CoA dehydrogenase introduces a double bond between C-2 and C-3.
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Hydration : An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at C-3.
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Dehydrogenation : A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding the 3-oxoacyl-CoA intermediate.
The final step is thiolytic cleavage by a 3-oxoacyl-CoA thiolase , which breaks the bond between C-2 and C-3, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This cycle repeats until the fatty acid is completely broken down.
Sources
- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 2. diglib.globalcollege.edu.et:8080 [diglib.globalcollege.edu.et:8080]
- 3. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 4. 8,11,14-Eicosatrienoic Acid | C20H34O2 | CID 3011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 6. (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA | C41H66N7O18P3S | CID 71581038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (8Z,11Z,14Z)-3-oxoicosa-8,11,14-trienoyl-CoA(4-) (CHEBI:71481) [ebi.ac.uk]
- 9. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 10. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. karger.com [karger.com]
- 12. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
